Bis(dimethylamino)dimethylsilane
Description
Significance of Aminosilanes in Contemporary Chemical Synthesis
Aminosilanes are a class of organosilicon compounds that possess at least one silicon-nitrogen (Si-N) bond. These compounds are of widespread importance, acting as crucial building blocks and reagents in modern chemistry. acs.orglanl.gov Their bifunctional nature, combining the reactivity of an amino group with the properties of a silane (B1218182), makes them effective coupling agents capable of chemically bonding organic polymers to inorganic materials like glass, metals, and ceramics. zmsilane.com This ability to bridge the organic-inorganic interface is fundamental to the production of high-performance composites and coatings, enhancing adhesion, durability, and thermal stability. zmsilane.comchemimpex.com
In synthetic chemistry, aminosilanes are utilized for the silylation of various functional groups, serving as protecting groups for reactive hydrogens in alcohols, amines, and carboxylic acids. gelest.comnordmann.global The formation of Si-N bonds is a direct and efficient method, with modern catalytic processes, such as dehydrocoupling, offering more sustainable synthesis routes that avoid the use of corrosive halosilanes and the generation of ammonium (B1175870) salt waste. rsc.orgrsc.org These catalytic methods have expanded the accessibility and application of aminosilanes, from the synthesis of small molecules to the production of industrial-scale polysilazanes used in protective coatings. acs.orgrsc.org
Overview of Bis(dimethylamino)dimethylsilane's Role in Organosilicon Chemistry
This compound (BDMADMS) is a versatile organosilicon compound that serves multiple key functions. chemimpex.com Its structure allows it to act as a precursor, a surface modifier, and a reagent in various chemical processes. A primary application of BDMADMS is as a precursor in deposition techniques for manufacturing thin films, which are essential in the microelectronics industry. chemimpex.comgelest.com
In Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), BDMADMS is used to grow thin films of silicon nitride (SiN) and silicon oxide (SiO₂). chemdict.comresearchgate.netacs.org ALD, in particular, is a technique that allows for the precise, layer-by-layer deposition of material, which is critical for fabricating modern nanoscale semiconductor devices. sigmaaldrich.comnih.gov The compound's volatility and reactivity make it a suitable candidate for these processes, which are used to create dielectric layers, passivation coatings, and gate spacers in transistors. gelest.comnih.gov
Furthermore, BDMADMS is employed as a silylating agent in organic synthesis. sigmaaldrich.com It can introduce a dimethylsilyl group, often to protect diols or diamines during multi-step synthetic sequences. sigmaaldrich.com Its ability to modify surfaces is also valuable, enhancing properties like hydrophobicity (water repellency) on various substrates. chemimpex.comgelest.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3768-58-9 chemimpex.com |
| Molecular Formula | C₆H₁₈N₂Si chemimpex.com |
| Molecular Weight | 146.31 g/mol chemimpex.com |
| Appearance | Clear, colorless liquid chemimpex.com |
| Density | 0.81 g/mL chemimpex.com |
| Boiling Point | 128-129 °C gelest.comstrem.com |
| Melting Point | -98 °C chemimpex.comgelest.com |
| Refractive Index | n20/D 1.4169 gelest.com |
| Sensitivity | Moisture sensitive dakenchem.comfishersci.com |
This table is interactive. You can sort and filter the data.
Research Trajectories and Interdisciplinary Applications
The unique properties of this compound have propelled its use into several advanced and interdisciplinary fields. Its role in semiconductor manufacturing is a prime example, where it contributes to the fabrication of high-performance logic and memory devices. chemimpex.comsigmaaldrich.com
A significant area of emerging research is its use in area-selective ALD (AS-ALD). In this application, BDMADMS acts as an inhibitor, selectively adsorbing onto a silicon oxide surface to prevent material deposition, while allowing deposition to occur on other surfaces like hydrogen-terminated silicon. acs.org This selective deactivation is a key step toward "bottom-up" nanofabrication, enabling the precise construction of 3D nanostructures for next-generation electronic devices. acs.org
Beyond microelectronics, BDMADMS finds applications in nanotechnology and materials science. It is used in the functionalization of nanoparticles to enhance their stability and reactivity for potential use in diagnostics. chemimpex.com It also serves as an intermediate in the synthesis of specialized silicone polymers, which are valued for their durability and flexibility in the aerospace and automotive industries. chemimpex.com In a laboratory setting, it has been used to silanize microelectrodes for sensitive electrochemical measurements, demonstrating its utility in the development of advanced analytical tools. sigmaaldrich.comfishersci.com
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Research Focus |
| Microelectronics | Precursor for ALD/CVD | Deposition of silicon nitride and silicon oxide thin films for semiconductors. chemdict.comnih.gov |
| Nanofabrication | Inhibitor in Area-Selective ALD | Enabling patterned film growth at the nanoscale. acs.org |
| Materials Science | Surface Modification | Creating hydrophobic surfaces and enhancing material properties. chemimpex.comgelest.com |
| Organic Synthesis | Silylating Agent/Protecting Group | Protecting diols and diamines in complex molecule synthesis. nordmann.globalsigmaaldrich.com |
| Nanotechnology | Nanoparticle Functionalization | Improving the stability and reactivity of nanomaterials. chemimpex.com |
| Analytical Chemistry | Microelectrode Silanization | Preparing sensitive electrodes for biological and chemical measurements. sigmaaldrich.comfishersci.com |
This table is interactive. You can sort and filter the data.
Structure
2D Structure
Properties
IUPAC Name |
N-[dimethylamino(dimethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMGWCCKILBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063177 | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with an acrid amine odor; [Matheson Tri-Gas MSDS] | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20340 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20340 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3768-58-9 | |
| Record name | N,N,N′,N′,1,1-Hexamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N',1,1-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, N,N,N',N',1,1-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reactive Pathways Involving Bis Dimethylamino Dimethylsilane
Synthetic Routes for Bis(dimethylamino)dimethylsilane and Related Silane (B1218182) Derivatives
The synthesis of this compound is a cornerstone for the production of various silicon-based materials. The primary methods involve transformations from readily available precursors, with significant research dedicated to optimizing reaction conditions to achieve high yields.
Synthetic Transformations from Precursor Compounds
(CH₃)₂SiCl₂ + 4 HN(CH₃)₂ → (CH₃)₂Si[N(CH₃)₂]₂ + 2 [H₂N(CH₃)₂]Cl
This process is fundamental for converting chlorosilanes, which are direct products of the Müller-Rochow process, into more versatile aminosilanes. wikipedia.org The resulting dimethylammonium chloride byproduct is typically removed by filtration. The versatility of this method allows for the synthesis of a wide range of related aminosilane (B1250345) derivatives by simply varying the starting chlorosilane and amine.
Exploration of Reaction Conditions and Yield Optimization
Optimizing the synthesis of this compound is crucial for its industrial application. Key parameters that are manipulated to maximize yield and purity include temperature, solvent, and stoichiometry of the reactants. researchgate.net The reaction is typically carried out in a non-polar aprotic solvent to facilitate the reaction and the separation of the ammonium (B1175870) salt byproduct.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Precursor | Dichlorodimethylsilane | Silicon source |
| Reagent | Dimethylamine (B145610) | Amino group source |
| Stoichiometry | Excess dimethylamine | Drives reaction and neutralizes HCl |
| Solvent | Aprotic (e.g., hexane, toluene) | Facilitates reaction and product separation |
| Temperature | Controlled (e.g., 0-25 °C) | Balances reaction rate and selectivity |
| Purification | Fractional distillation | Isolates the pure product |
Fundamental Reactivity and Mechanistic Studies
This compound is a reactive molecule due to the presence of polar Si-N bonds and the nucleophilic nitrogen atoms. Its reactivity is central to its use as a protecting group, a precursor for polymers, and a ligand in coordination chemistry.
Nucleophilic Character and Interactions with Electrophiles
The lone pairs of electrons on the two nitrogen atoms give this compound its nucleophilic character. This allows it to react with a wide range of electrophiles. A primary application of this reactivity is in silylation reactions, where it serves as a reagent to introduce a dimethylsilyl group onto a substrate. gelest.comsigmaaldrich.comwikipedia.org For instance, it is used to protect reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. gelest.comchemicalbook.com The resulting silyl (B83357) ethers or silyl amines are generally stable under many reaction conditions but can be easily removed when desired. gelest.com The reaction with an alcohol (ROH) proceeds as follows, typically catalyzed by a weak acid:
(CH₃)₂Si[N(CH₃)₂]₂ + 2 ROH → (CH₃)₂Si(OR)₂ + 2 HN(CH₃)₂
This reactivity makes it a valuable tool in organic synthesis and for preparing derivatives for gas chromatography. sigmaaldrich.com
Coordination Properties and Complex Formation with Metal Centers
The nitrogen atoms in this compound can also act as Lewis bases, donating their lone pairs to metal centers to form coordination complexes. escholarship.org While the steric bulk of the dimethylamino groups can influence the geometry and stability of the resulting complexes, this property allows it to be used as a ligand in organometallic chemistry. dakenchem.com The nature of the metal-ligand interaction can vary, and in some cases, the aminosilane can undergo further reactions upon coordination. Research in this area explores the synthesis and characterization of novel metal complexes with aminosilane ligands, which may have applications in catalysis. escholarship.org
Reaction with Protic Solvents and Moisture-Induced Transformations
A key aspect of the chemistry of this compound is its sensitivity to moisture and protic solvents like water and alcohols. gelest.comdakenchem.comthermofisher.com The Si-N bond is susceptible to hydrolysis, a reaction that leads to the formation of silanols and, ultimately, siloxanes. gelest.comthermofisher.com The initial reaction with water produces dimethylsilanediol (B41321) and regenerates dimethylamine:
(CH₃)₂Si[N(CH₃)₂]₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 HN(CH₃)₂
The dimethylsilanediol is often unstable and readily undergoes self-condensation to form linear or cyclic polydimethylsiloxanes. This high reactivity with water necessitates that the compound be handled under anhydrous conditions to prevent decomposition. gelest.comthermofisher.com This hydrolytic instability is also exploited in applications where the in-situ formation of silicone polymers or surface modification is desired. chemimpex.com
Silylation Chemistry and Surface Modification
This compound is a versatile compound utilized in silylation chemistry for both organic synthesis and surface modification. Its reactivity stems from the silicon-nitrogen bonds, which are susceptible to cleavage by protic species, leading to the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds.
In organic synthesis, this compound serves as a silylating agent for the protection of various functional groups. gelest.com Silyl ethers, for instance, are commonly formed by reacting an alcohol with a silylating agent. This process introduces a bulky silyl group that can shield the hydroxyl group from unwanted reactions, and it can be later removed under specific conditions. gelest.com The compound is effective in protecting reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. gelest.com
The silylation reaction with this compound offers an alternative to methods that use trialkylsilyl halides, which often require a base and can lead to the formation of ammonium salts that complicate purification. The use of this compound can proceed smoothly under mild conditions, sometimes even without a catalyst.
Table 1: Silylation of Alcohols
| Alcohol | Silylating Agent | Conditions | Product | Yield |
|---|
This table illustrates a typical silylation reaction, though not with this compound specifically, it demonstrates the general principle of silyl ether formation.
The silylation of hydroxylated surfaces with this compound involves a condensation reaction. On a substrate with surface hydroxyl (-OH) groups, the silicon atom of the this compound molecule reacts with these groups. This reaction leads to the formation of a covalent Si-O bond and the release of dimethylamine as a byproduct.
The process can be visualized as the dimethylamino groups being replaced by the oxygen atoms of the surface hydroxyls. This effectively anchors the dimethylsilyl group to the substrate. The reaction can be influenced by factors such as temperature and the presence of moisture. gelest.com On some substrates, an initial oxidation step, for example using oxygen plasma, can increase the density of hydroxyl groups, promoting a more extensive and robust silylation. researchgate.net
Silylation with this compound is a powerful technique for modifying the surface properties of materials, particularly their hydrophobicity and adhesion characteristics. gelest.comnih.gov By introducing non-polar dimethylsilyl groups onto a surface, the surface energy is lowered, leading to a more hydrophobic character. gelest.comnih.gov This is because the organic substituents on the silicon atom create a non-polar interphase that shields the polar surface from interacting with water. gelest.com Such hydrophobic coatings are valuable for creating water-repellent surfaces. gelest.com
The alteration of surface chemistry also directly impacts adhesion. Modifying a surface with silanes can enhance the adhesion of different materials. For example, treating a polymer surface with a bis-amino silane can improve its bonding to another material like poly(dimethylsiloxane) (PDMS). researchgate.net This is crucial in the fabrication of microfluidic devices and other applications where strong adhesion between dissimilar materials is required. researchgate.netnih.gov The control over surface properties allows for the creation of surfaces that can either promote or inhibit cell adhesion, a critical factor in the design of biomedical implants and tissue engineering scaffolds. nih.govnumberanalytics.com
Table 2: Effect of Surface Modification on Cell Adhesion
| Surface Treatment | Resulting Property | Effect on Cell Adhesion |
|---|---|---|
| Plasma-induced oxidation followed by silylation | Increased hydrophilicity and specific functional groups | Localized cell adhesion and proliferation |
This table summarizes the general effects of surface modification on cell adhesion, illustrating how changing surface properties can direct biological interactions.
This compound is employed as a derivatizing reagent in gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com Derivatization is a process that chemically modifies a compound to make it more suitable for analysis. research-solution.com In GC, analytes must be volatile and thermally stable. phenomenex.blog Many compounds, especially those with polar functional groups like alcohols, amines, and carboxylic acids, are not sufficiently volatile for direct GC analysis. research-solution.comphenomenex.blog
Silylation with reagents like this compound replaces the active hydrogen atoms in these polar groups with a non-polar dimethylsilyl group. sigmaaldrich.comphenomenex.blog This transformation increases the volatility of the analyte by reducing intermolecular hydrogen bonding and allows for sharp, well-resolved peaks in the chromatogram. phenomenex.blog The resulting (dimethylamino)dimethylsilyl derivatives can be analyzed by GC, and in some cases, a nitrogen-phosphorus detector can be used for enhanced sensitivity. sigmaaldrich.com
Participation in Polymerization Processes
This compound can act as an intermediate in the synthesis of silicone polymers. dakenchem.com It can be used to couple silanol-terminated siloxanes, which is a key step in building larger polysiloxane chains. gelest.com Additionally, related bis(dimethylamino)silane compounds can undergo polymerization reactions. For example, bis(dimethylamino)vinylmethylsilane can undergo anionic polymerization catalyzed by butyllithium (B86547) (BuLi). gelest.com While not a direct polymerization of this compound itself, this illustrates the role of similar structures in forming polymers. In some patented methods for creating stationary phases for gas chromatography, bis(dimethylamino) compounds are mentioned as potential crosslinkers or participants in the polymerization reaction. google.com
Functionality in Polymer Chain Modification
This compound serves as a crucial reagent in the synthesis and modification of polymers, particularly in the creation of polysiloxanes with tailored properties. Its bifunctional nature allows it to act as a coupling agent or a monomer in polymerization reactions, leading to the formation of polymers with specific structural characteristics.
One notable application is in the synthesis of alkarylenesiloxane polymers. For instance, the reaction of α,α'-bis(dimethylhydroxysilyl)-m-xylene with this compound results in the formation of poly[1,1,3,3,5,5-hexamethyltrisiloxanylene-m-xylylene]. dtic.mil This process demonstrates the capability of this compound to connect silanol-terminated monomers, thereby extending the polymer chain. The molecular weights of the resulting polymers can be controlled by adjusting the ratio of the reactants. dtic.mil
Similarly, by reacting α,α'-bis(dimethylhydroxysilyl)-m-xylene with bis(dimethylamino)methyl(3,3,3-trifluoropropyl)silane, a related polymer, poly[l,l,3,5,5-pentamethyl-3-(3,3,3-trifluoropropyl)-trisiloxanylene-m-xylylene], can be synthesized. dtic.mil These polymers are notable for their thermal stability and fuel insolubility, making them suitable for applications such as high-temperature aircraft integral fuel tank sealants. dtic.mil
The modification of polymer backbones allows for the introduction of more than one functional group per polymer chain, which can enhance the effects of the modifying agent. google.com This is particularly valuable in the production of elastomers for applications like tires, where properties such as rolling resistance and wet grip are critical. google.com
The use of this compound and its derivatives in polymer synthesis is summarized in the table below, highlighting the resulting polymers and their key properties.
| Monomers | Resulting Polymer | Key Properties |
| α,α'-bis(dimethylhydroxysilyl)-m-xylene and this compound | Poly[1,1,3,3,5,5-hexamethyltrisiloxanylene-m-xylylene] | Thermal stability, fuel insolubility |
| α,α'-bis(dimethylhydroxysilyl)-m-xylene and bis(dimethylamino)methyl(3,3,3-trifluoropropyl)silane | Poly[l,l,3,5,5-pentamethyl-3-(3,3,3-trifluoropropyl)-trisiloxanylene-m-xylylene] | Thermal stability, fuel insolubility |
Role as a Protecting Group for Reactive Hydrogen-Containing Functional Groups
This compound is utilized as a protecting group for functional groups that contain reactive hydrogens, such as alcohols, amines, thiols, and carboxylic acids. gelest.com The introduction of a silyl group, in this case, a dimethylsilyl group, temporarily blocks the reactive site, preventing it from participating in undesired side reactions during a multi-step synthesis.
The protection of these functional groups is a critical strategy in organic synthesis, enabling complex molecules to be assembled with high yields and selectivity. Silyl ethers, formed from the reaction of an alcohol with a silylating agent, are among the most common and versatile protecting groups. harvard.edu The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom. gelest.com
The general reaction for the protection of an alcohol (R-OH) with this compound can be represented as follows:
2 R-OH + (CH₃)₂Si[N(CH₃)₂]₂ → (R-O)₂Si(CH₃)₂ + 2 HN(CH₃)₂
A key advantage of using silyl protecting groups is that they can be introduced and removed under relatively mild and specific conditions, often in high yield. gelest.com This selectivity allows for the deprotection of one silyl group in the presence of others, which is a valuable tool in the synthesis of complex molecules with multiple hydroxyl groups. harvard.edu The removal of silyl ethers is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. harvard.edu
The table below summarizes the functional groups that can be protected by this compound and the general conditions for their protection and deprotection.
| Functional Group | Protected Form | General Protection Conditions | General Deprotection Conditions |
| Alcohol (R-OH) | Silyl Ether (R-O-Si(CH₃)₂-O-R) | Reaction with this compound, often with a catalyst | Fluoride ion source (e.g., TBAF) or acidic conditions |
| Amine (R-NH₂) | Silylamine (R-NH-Si(CH₃)₂-NH-R) | Reaction with this compound | Hydrolysis |
| Thiol (R-SH) | Thiosilane (R-S-Si(CH₃)₂-S-R) | Reaction with this compound | Hydrolysis or fluoride ion source |
This strategic use of this compound as a protecting agent is integral to the successful execution of intricate synthetic pathways in modern organic chemistry. chemimpex.com
Applications in Advanced Materials Science and Engineering
Precursor in Thin Film Deposition Technologies
BDMADMS is extensively utilized in thin film deposition processes, which are fundamental to the manufacturing of microelectronic devices, solar cells, and optical components. aip.orgpvateplaamerica.com It is particularly valued in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where it enables the growth of highly conformal and precisely controlled layers. aip.orggelest.com The choice of precursor is paramount in these technologies, requiring a molecule that is reactive enough to form the desired film yet stable enough for safe handling and delivery to the reaction chamber. gelest.com
In CVD, a volatilized precursor is passed over a heated substrate, where it thermally decomposes to form a thin film. pvateplaamerica.com BDMADMS is employed as a precursor in various CVD techniques, including plasma-enhanced CVD (PECVD), to deposit a range of silicon-based films. researchgate.netbohrium.com
Silicon nitride (SiNₓ) films are crucial in semiconductor manufacturing, serving as dielectric layers, passivation coatings, and etch masks. aip.orguu.nl BDMADMS is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to produce silicon nitride-like films. researchgate.netbohrium.com In radio frequency inductively coupled plasmas using BDMADMS and argon, it is possible to obtain films with low carbon and high nitrogen content, which are stable and possess a refractive index of 1.87. researchgate.net The addition of ammonia (B1221849) (NH₃) to BDMADMS-argon discharges can further modify the chemical composition of the resulting films. researchgate.net
Surface passivation is critical for improving the performance and reliability of electronic devices. Silicon nitride (SiN) is a common material for the surface passivation of AlGaN/GaN heterostructures. iaea.org While direct studies detailing the use of BDMADMS for this specific application are not prevalent, the deposition of SiNₓ films using BDMADMS in PECVD processes is a well-established method for creating passivation layers. researchgate.netbohrium.comresearchgate.net The quality of the SiNₓ/GaN interface is crucial, with ECR-plasma assisted CVD demonstrating good interface properties. researchgate.net
Silicon carbonitride (SiCN) films are of significant interest due to their exceptional properties, including high thermal stability, mechanical hardness, and desirable dielectric characteristics. researchgate.netresearchgate.net BDMADMS serves as a single-source precursor for the deposition of SiCN films through methods like plasma-enhanced atomic layer deposition and helicon wave plasma chemical vapor deposition (HWP-CVD). researchgate.net The use of a single-source precursor like BDMADMS can facilitate the gentle incorporation of Si-C, Si-N, and C-N bonds into the film structure. researchgate.net Studies have shown that SiCN films with low friction coefficients and high hardness can be produced using organosilicon precursors, making them suitable for semiconductor device fabrication. researchgate.netresearchgate.net
The properties of films deposited using BDMADMS are highly dependent on the plasma parameters and substrate temperature during the deposition process.
For SiCN films deposited from BDMADMS in a capacitively coupled RF plasma with argon, the chemical composition is influenced by the input power and the monomer-to-argon ratio. researchgate.netbohrium.com
High input power and low monomer-to-argon ratio: These conditions lead to the formation of films with low carbon and high nitrogen content. researchgate.net
Input power rise: Increasing the input power results in greater depletion of the BDMADMS monomer, although fragmentation may not be complete. bohrium.com
For silicon oxide films deposited from BDMADMS and oxygen mixtures:
High oxygen addition: A high concentration of oxygen in the plasma leads to the formation of a SiO₂-like film. The oxidation of the organic fraction of the precursor is directly correlated with the density of CO₂ in the gas phase. bohrium.com
Substrate temperature also plays a critical role. In the remote hydrogen plasma CVD of amorphous SiCN films from tris(dimethylamino)silane, an increase in substrate temperature from 30 to 400°C leads to the elimination of organic components and the formation of a more inorganic Si-C and Si-N network structure. researchgate.net
The following table summarizes the effect of plasma parameters on film composition:
| Film Type | Precursors | Plasma Parameter | Effect on Film Composition |
|---|---|---|---|
| Silicon Nitride-like | BDMADMS, Ar | High input power, low BDMADMS/Ar ratio | Low carbon, high nitrogen content. researchgate.net |
| Silicon Oxide-like | BDMADMS, O₂ | High O₂ addition | Formation of SiO₂-like film. bohrium.com |
Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. gelest.comaip.org BDMADMS has been investigated as a precursor for the ALD of various dielectric and functional layers. acs.org
BDMADMS has been used for the ALD of silicon dioxide (SiO₂), although its reactivity at low temperatures can be a limiting factor. aip.orgresearchgate.net For instance, at temperatures below 150°C, precursors with two or three Si-CH₃ groups, such as BDMADMS, show almost no deposition of silicon oxide film. aip.org However, it has been used in plasma-enhanced ALD (PE-ALD) to deposit SiNₓCᵧ dielectric sealing layers. chemicalbook.com
Interestingly, BDMADMS can also function as an inhibitor in area-selective ALD (AS-ALD). It selectively adsorbs on a SiO₂ surface but not on a hydrogen-terminated silicon (H-Si) surface. This selective adsorption deactivates the SiO₂ surface, preventing subsequent ALD of materials like ruthenium (Ru) and platinum (Pt). acs.org This inhibitory effect provides a potential pathway for fabricating patterned 3D nanostructures. acs.org
The table below outlines some research findings on BDMADMS in ALD:
| Application | Co-reactant/Process | Deposition Temperature | Key Finding |
| SiO₂ Deposition | Ozone (O₃) | < 150°C | Almost no film deposition (Growth Per Cycle < 0.1 Å/cycle). aip.org |
| SiNₓCᵧ Dielectric Sealing Layers | Plasma-Enhanced ALD (PE-ALD) | Not specified | Used as a precursor for deposition. chemicalbook.com |
| Area-Selective ALD Inhibitor | --- | Not specified | Selectively deactivates SiO₂ surfaces towards ALD of Ru and Pt. acs.org |
Atomic Layer Deposition (ALD) of Dielectric and Functional Layers.
Fabrication of SiNxCy Dielectric Sealing Layers
Bis(dimethylamino)dimethylsilane has been identified as a potential precursor for the synthesis of silicon carbonitride (SiCN:H) films, which are closely related to SiNxCy materials and are of significant interest as dielectric sealing layers in the semiconductor industry. These films are valued for their tunable properties, including their hydrophobicity. Research has shown that the water contact angle of SiCN:H films deposited using BDMADMS can range from 56° to 78°. ottokemi.com This variability indicates that the surface properties of the resulting films can be controlled by adjusting the deposition process parameters.
The following table summarizes the water contact angle (WCA) data for SiCN:H films deposited using various precursors, highlighting the range achievable with this compound.
| Precursor | Water Contact Angle (WCA) Range (°) |
| This compound | 56 - 78 |
| Tetramethyldisilazane | 62 - 78 |
| Hexamethyldisilazane | 78 - 83 |
| Data sourced from a comparative study on SiCN:H films. ottokemi.com |
Area-Selective Atomic Layer Deposition (AS-ALD) Strategies
This compound plays a crucial role as a small-molecule inhibitor in Area-Selective Atomic Layer Deposition (AS-ALD), a technique that enables the precise, bottom-up fabrication of nanoscale structures. In AS-ALD, BDMADMS is used to selectively passivate a specific surface, thereby preventing the deposition of a thin film on that area while allowing growth on another desired surface.
Studies have demonstrated that BDMADMS can selectively adsorb onto a silicon dioxide (SiO₂) surface but not on a hydrogen-terminated silicon (H-Si) surface. This selective adsorption deactivates the SiO₂ surface, inhibiting the subsequent ALD of materials like ruthenium (Ru) and platinum (Pt). This inhibition is more effective for noble metals than for metal oxides such as aluminum oxide (Al₂O₃) and hafnium oxide (HfO₂). The difference in blocking ability is attributed to the partial surface coverage of the inhibitor and the reactivity of the subsequent ALD precursors. For enhanced inhibition of Al₂O₃ ALD, a sequential treatment using both BDMADMS and (N,N-dimethylamino)trimethylsilane (DMATMS) has been shown to be more effective than using either inhibitor alone, achieving a growth delay of approximately 30 ALD cycles. mdpi.com
Utilization as an Inhibitor in Selective Deposition Processes
The function of this compound as an inhibitor is fundamental to its application in selective deposition processes. By selectively adsorbing to and deactivating specific surfaces, it creates a "non-growth" area, thereby directing the deposition of materials only onto the desired regions of a substrate. For instance, BDMADMS has been successfully used to inhibit the deposition of Ru on SiO₂ surfaces while allowing it to grow on other surfaces. gelest.com This capability is critical for the fabrication of advanced semiconductor devices where precise patterning is required. The organosilane monolayer formed by the inhibitor acts as a barrier, both chemically by rendering surface functional groups like silanols inactive, and physically by sterically hindering the approach of precursor molecules to the surface. mdpi.com
Precursor Design Considerations for Carbon-Doped Silicon Oxide Films
In the context of designing precursors for carbon-doped silicon oxide (SiOC) films, this compound has been a subject of investigation. The inclusion of carbon in silicon oxide films can lower their dielectric constant, which is advantageous for interconnect applications in integrated circuits. Research into various precursors for the atomic layer deposition of these films has revealed important design considerations.
It has been found that at deposition temperatures below 150 °C, precursors with two or three Si-CH₃ groups, such as BDMADMS, exhibit almost no deposition of silicon oxide film, with a growth per cycle (GPC) of less than 0.1 Å/cycle. sigmaaldrich.com In contrast, monoaminosilane precursors with only one Si-CH₃ group can deposit films with a relatively high GPC and significant carbon content under the same conditions. sigmaaldrich.com This finding highlights a key consideration in precursor design: the number of methyl groups bonded to the silicon atom directly impacts the precursor's reactivity and the resulting film growth at lower temperatures.
Impact of Oxidant Concentration and Dosing on Film Properties
The properties of films deposited using this compound as a precursor are also influenced by the process conditions, particularly the concentration and dosing of the oxidant, such as ozone (O₃). Studies on the deposition of carbon-doped silicon oxide have shown that a lower ozone concentration and a shorter ozone dosing time result in a lower growth per cycle (GPC). sigmaaldrich.com However, these conditions are also conducive to a higher carbon content in the deposited film and a lower wet etch rate. sigmaaldrich.com This demonstrates a trade-off between deposition rate and the desired film properties, which can be tuned by carefully controlling the oxidant parameters during the ALD process.
Role in Microelectrode Functionalization
Beyond its applications in semiconductor manufacturing, this compound serves an important function in the field of electrophysiology through the surface modification of microelectrodes.
Silanization of pH-Sensitive Microelectrodes for Electrophysiological Studies
This compound is used to silanize, or modify the surface of, pH-sensitive microelectrodes. ottokemi.comsigmaaldrich.com This surface treatment is a critical step in preparing these electrodes for sensitive measurements in biological environments. For example, silanized microelectrodes have been employed to measure the membrane potential in oocytes as part of experimental procedures aimed at cloning and characterizing human electrogenic Na+-bicarbonate cotransporters. ottokemi.comsigmaaldrich.com The silanization process modifies the surface properties of the glass microelectrode, which is crucial for its proper function in measuring pH-dependent physiological processes. It has also been utilized in studies measuring carbon dioxide transport across membranes. sigmaaldrich.com While the use of BDMADMS for this purpose is documented, detailed public data on the quantitative effects of this specific silanization on electrode performance metrics such as sensitivity and response time is limited.
Advanced Materials Synthesis
This compound is a versatile organosilicon compound that serves as a key building block and surface modifier in the synthesis of a variety of advanced materials. chemimpex.comchemimpex.com Its unique chemical structure, featuring a silane (B1218182) backbone with two dimethylamino groups, makes it a valuable precursor and additive in the development of organosilicon polymers, the functionalization of nanomaterials, and the formulation of high-performance coatings and adhesives. chemimpex.comchemimpex.com
This compound is an important organosilicon monomer used in the preparation of other silicon-based compounds, such as silicone resins and silica (B1680970) gels. dakenchem.com It serves as a key intermediate in the synthesis of silicone polymers, which are known for their flexibility and durability. chemimpex.com The synthesis of organosilicon polymers often involves the use of silanes with reactive groups, such as –NR2, which is present in this compound. wiley-vch.de These polymers can be synthesized through various methods, including the hydrolytic polycondensation of bifunctional silane precursors to form oligomers, which are then transformed into high-molecular-weight polymers. wiley-vch.de
The incorporation of this compound into polymer structures can be used to modify the properties of the resulting materials. For instance, it can be used to create block copolymers, which combine flexible polydimethylsiloxane (B3030410) blocks with more rigid blocks to enhance the strength and other valuable properties of the non-vulcanized copolymer. taylorfrancis.com Silicon-containing polymers are of significant interest due to their unique chemistry and properties that are not offered by other material systems. unt.edu
Table 1: Research Findings on Organosilicon Polymer Development
| Research Focus | Role of this compound | Key Findings | Citation |
| Synthesis of Silicone Polymers | Intermediate | Enables the production of flexible and durable silicone polymers for various applications. | chemimpex.com |
| Preparation of Silicon-Based Compounds | Organosilicon Monomer | Used to prepare other silicon-based materials like silicone resins and silica gels. | dakenchem.com |
| Block Copolymer Synthesis | Component of Polymer Backbone | Allows for the creation of hybrid macromolecules with enhanced strength and thermal resistance. | taylorfrancis.com |
| Preceramic Polymers | Functional Monomer | Functionality is crucial in the synthesis of preceramic polymers. | unt.edu |
In the realm of nanotechnology, this compound is utilized for the functionalization of nanoparticles. chemimpex.comchemimpex.com This surface modification process is critical for enhancing the stability and reactivity of nanomaterials, which is a key requirement for their application in fields such as drug delivery and diagnostics. chemimpex.comchemimpex.com The compound's ability to form stable bonds with various substrates makes it an effective agent for altering the surface chemistry of nanoparticles. chemimpex.com
Table 2: Research Findings on Nanomaterial Functionalization
| Application Area | Function of this compound | Outcome of Functionalization | Citation |
| Drug Delivery | Nanoparticle Functionalization | Enhanced stability and reactivity of nanoparticles. | chemimpex.comchemimpex.com |
| Diagnostics | Nanoparticle Functionalization | Improved performance and stability of diagnostic nanomaterials. | chemimpex.comchemimpex.com |
| Advanced Materials | Surface Modifier | Enhances compatibility between nanoparticles and matrix materials. | chemimpex.com |
This compound is a valuable component in the formulation of high-performance coatings, adhesives, and sealants. chemimpex.comchemimpex.com Its primary role in these applications is to enhance adhesion and improve the compatibility between organic and inorganic materials. chemimpex.comchemimpex.com This is achieved through its ability to act as a coupling agent and surface modifier. chemimpex.comchemimpex.com
When used in coatings, this compound can improve properties such as hydrophobicity. chemimpex.com Silane and silicone-derived coatings are generally the most hydrophobic while maintaining a high degree of permeability to water vapor, which allows the coating to "breathe" and reduces deterioration at the coating-substrate interface. gelest.com In the formulation of adhesives, this compound contributes to the development of strong and durable bonds. chemimpex.comchemimpex.com The modification of polymers, coatings, and adhesives with this compound leads to improved performance characteristics. dakenchem.com
Table 3: Research Findings on High-Performance Coatings and Adhesives
| Application | Function of this compound | Resulting Properties | Citation |
| Coatings | Adhesion Promoter, Surface Modifier | Enhanced adhesion, improved hydrophobicity, increased durability. | chemimpex.comchemimpex.comgelest.com |
| Adhesives | Coupling Agent | Improved bond strength and compatibility between different materials. | chemimpex.comchemimpex.comdakenchem.com |
| Sealants | Intermediate | Contributes to the flexibility and durability of the final product. | chemimpex.com |
Computational and Theoretical Investigations of Bis Dimethylamino Dimethylsilane Systems
Quantum Chemical Studies and Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. For BDMADMS, these studies help predict its behavior as a precursor in deposition and surface modification processes.
DFT calculations are employed to model the interaction of BDMADMS with various material surfaces, most notably those relevant to semiconductor manufacturing. Studies have investigated the functionalization of silicon dioxide (SiO₂) surfaces with BDMADMS as a method to achieve area-selective atomic layer deposition (ALD). nih.gov The primary reaction mechanism involves the interaction between the dimethylamino groups of the BDMADMS molecule and the hydroxyl (-OH) groups present on the SiO₂ surface. This reaction leads to the formation of Si-O-Si bonds, effectively passivating the surface. nih.gov
In a sequential functionalization approach, using BDMADMS followed by (N,N-dimethylamino)trimethylsilane (DMATMS), has been shown to provide superior growth inhibition for the ALD of materials like Al₂O₃. nih.gov In-situ spectroscopic analysis, supported by theoretical understanding, suggests that BDMADMS helps to cover the surface, which is then further passivated by the smaller DMATMS molecule, leading to a significant delay in film growth on the inhibited surface. nih.gov
Understanding the thermal decomposition or fragmentation pathways of a precursor is critical for controlling film deposition processes like Chemical Vapor Deposition (CVD) and ALD. While detailed theoretical studies specifically on bis(dimethylamino)dimethylsilane are not extensively documented, research on analogous aminosilane (B1250345) molecules, such as bis(dimethylamino)silane (BDMAS), provides significant insight into the likely fragmentation mechanisms. digitellinc.comnih.gov
Theoretical studies on BDMAS using ab initio calculations have mapped out potential decomposition routes. nih.gov These investigations typically analyze the energy required to break key chemical bonds within the molecule. For aminosilanes, the primary initial cleavage points studied are the Si-N, N-CH₃, and Si-H bonds. digitellinc.comnih.gov In the case of BDMAS, it was found that breaking the N-CH₃ bond required less energy than cleaving the Si-N or Si-H bonds, suggesting it as a primary initial step in fragmentation. nih.gov The decomposition of BDMAS tends to produce reactive species like methyleneimine and silanimine. digitellinc.comnih.gov It is theorized that similar pathways, involving the cleavage of Si-N and N-C bonds, would be relevant for BDMADMS, influencing the composition and purity of deposited films.
Table 1: Calculated Bond Dissociation Energies for the Related Precursor Bis(dimethylamino)silane (BDMAS) Note: This data is for BDMAS, a related but structurally different molecule, and is presented to illustrate the typical outputs of fragmentation pathway analysis.
| Bond Type | Calculated Dissociation Energy (kcal/mol) | Source |
| N-CH₃ | 80.6 | digitellinc.comnih.gov |
| Si-N | 87.4 | digitellinc.comnih.gov |
| Si-H | 87.4 | digitellinc.comnih.gov |
The interaction of BDMADMS with dielectric surfaces is a key area of computational modeling, particularly for applications in microelectronics. Ultra-low-k (ULK) dielectrics are porous materials susceptible to damage during fabrication, and BDMADMS is explored as a surface modification or repair agent. DFT modeling can simulate the adsorption energy and reaction barriers of BDMADMS on pristine and damaged dielectric surfaces, such as SiCOH.
Experimental and theoretical work has demonstrated that aminosilanes like BDMADMS are effective for passivating SiO₂ surfaces. nih.gov This is achieved by the reaction of BDMADMS with surface silanol (B1196071) (Si-OH) groups, which are often hydrophilic. The reaction replaces these polar groups with non-polar, sterically hindering dimethylsilyl groups, rendering the surface hydrophobic and resistant to subsequent precursor adsorption. Research on the functionalization of SiO₂ with BDMADMS and DMATMS showed a growth delay of approximately 30 ALD cycles for Al₂O₃, indicating effective surface passivation. nih.gov DFT models help to explain these observations by revealing that even without breaking the underlying Si-O-Si bonds of the dielectric, precursor molecules can coordinate with surface oxygen atoms, which can initiate unwanted deposition if the passivation layer is not dense enough. nih.gov
Plasma processes used in semiconductor fabrication can damage porous low-k dielectric materials by removing essential methyl (-CH₃) groups and introducing hydrophilic silanol (Si-OH) groups. researchgate.net This damage increases the dielectric constant and can lead to device failure. Theoretical analysis, using DFT, can be applied to model the efficacy of BDMADMS as a "pore sealant" or repair agent.
Such theoretical studies would model the reaction of BDMADMS with the damaged surface. The key mechanism to be investigated is the reaction between the dimethylamino ligands of BDMADMS and the unwanted Si-OH groups on the plasma-damaged low-k material. The goal of this reaction is to restore the hydrophobic nature of the material by capping the Si-OH sites. DFT calculations can determine the reaction energies and activation barriers for this repair process, providing a quantitative measure of its feasibility and efficiency compared to other potential repair molecules. By understanding these reaction pathways at a quantum-chemical level, processes can be optimized to effectively reverse plasma-induced damage.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations complement quantum chemical studies by modeling the dynamic behavior of a large number of molecules over time. This technique is particularly useful for understanding adsorption processes, surface diffusion, and the conformational behavior of molecules like BDMADMS on various substrates.
While specific MD simulation studies focused exclusively on BDMADMS are not widely published, the methodology is well-established for studying the adsorption of molecules on surfaces. nih.govmdpi.com An MD simulation for BDMADMS would involve creating an atomistic model of a substrate (e.g., SiO₂, TiN, or a low-k dielectric) and a collection of BDMADMS molecules. aalto.fi
The simulation would track the trajectories of the BDMADMS molecules as they approach and interact with the surface. Key outputs from such simulations include adsorption energies, the orientation of the adsorbed molecules, and the formation of self-assembled layers. By analyzing these dynamics, researchers can understand how BDMADMS wets and covers a surface, which is crucial for applications like area-selective deposition and surface passivation. mdpi.comaalto.fi These simulations can be run on various substrate models to predict the selective adsorption behavior of BDMADMS, guiding its use in complex nano-fabrication schemes.
Table 2: Conceptual Outline of an MD Simulation for BDMADMS Adsorption This table outlines the typical steps and outputs of a hypothetical MD simulation designed to study BDMADMS.
| Simulation Step | Description | Key Parameters & Outputs |
| 1. System Setup | Construct atomistic models of the substrate (e.g., hydroxylated SiO₂) and BDMADMS molecules. Place them in a simulation box. | Interatomic potentials (force fields), box dimensions, number of molecules. |
| 2. Equilibration | Allow the system to reach thermal equilibrium at a specified temperature and pressure, letting the molecules relax. | Temperature, pressure, simulation time. |
| 3. Production Run | Run the simulation for an extended period to collect data on the dynamic behavior of the molecules. | Adsorption isotherms, radial distribution functions, mean square displacement. |
| 4. Analysis | Analyze the collected trajectory data to understand the adsorption process. | Adsorption energy, surface coverage, molecular orientation, diffusion coefficients. |
Prediction of Surface Coverage and Growth Phenomena
Computational and theoretical investigations play a critical role in understanding the surface chemistry of this compound (BDMADMS), particularly in predicting how it adsorbs onto a substrate and influences subsequent film growth in deposition processes. These studies are crucial for applications like area-selective atomic layer deposition (ALD), where BDMADMS can be used as a surface inhibitor or deactivating agent.
Research has focused on the functionalization of silicon dioxide (SiO₂) surfaces with BDMADMS to prevent the deposition of other materials, such as aluminum oxide (Al₂O₃). nih.gov In such applications, BDMADMS acts as a small-molecule inhibitor. Theoretical models and experimental observations are combined to understand its efficacy. For instance, in situ studies using techniques like four-wavelength ellipsometry and attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR) provide real-time data on surface coverage and growth inhibition. nih.gov
One study demonstrated that functionalizing a SiO₂ surface with BDMADMS via the vapor phase could delay the onset of Al₂O₃ ALD by approximately 30 cycles. nih.gov The combination of BDMADMS with another inhibitor, (N,N-dimethylamino)trimethylsilane (DMATMS), showed even more effective growth inhibition. nih.gov Detailed analysis of infrared spectra suggested that the inhibition mechanism involves the steric blocking of active sites. However, it was also postulated that the subsequent ALD precursor, dimethylaluminum isopropoxide (DMAI), could still weakly coordinate to oxygen atoms in the surface's Si-O-Si bonds without breaking them. nih.gov This finding, derived from spectral analysis, highlights a key challenge: achieving a sufficiently high and dense surface coverage of the inhibitor molecule is necessary for complete and effective growth blocking. nih.gov
The growth phenomena of related aminosilane precursors in plasma-enhanced chemical vapor deposition (PECVD) have also been investigated, revealing that the deposition is often an adsorption-controlled process. researchgate.net In these systems, the substrate temperature is a critical parameter that dictates the film's growth rate and chemical composition. As temperature increases, organic components are eliminated, leading to the formation of an inorganic Si-C and Si-N network. researchgate.net These principles are directly applicable to understanding and predicting the growth of films from BDMADMS.
Interactive Table: Effect of Surface Functionalization on ALD Growth Inhibition
| Functionalization Method | Inhibitor Molecule(s) | Growth Delay (ALD Cycles) | Observation Source |
|---|---|---|---|
| Vapor Phase | BDMADMS | ~30 | nih.gov |
Predictive Modeling for Process Design and Optimization in ALD and CVD
Predictive modeling is an essential tool for accelerating the design and optimization of ALD and CVD processes that utilize precursors like this compound. By integrating computational simulations with experimental data, researchers can develop models that forecast how various process parameters will affect the final properties of the deposited thin films. This approach significantly reduces the need for extensive and time-consuming experimental matrices, leading to faster material discovery and process optimization. fluxicon.comnih.gov
The core of predictive modeling in this context involves establishing quantitative relationships between process inputs and film outputs. For a CVD process using an aminosilane precursor, these models can predict outcomes based on historical data from previous deposition runs. fluxicon.comresearchgate.net
Key process parameters that serve as inputs for these models include:
Substrate temperature
Precursor and co-reactant flow rates
Precursor pulse and purge times (for ALD)
Plasma power (for PECVD)
Reactor pressure
The models then predict critical film properties, such as:
Film thickness and growth rate
Chemical composition
Refractive index and optical bandgap
Hardness and mechanical properties
Surface roughness
For example, experimental studies on amorphous hydrogenated silicon carbonitride (a-Si:C:N:H) films grown from a (dimethylamino)dimethylsilane precursor showed that substrate temperature strongly influences the film's structure and properties. researchgate.net Films deposited at lower temperatures tend to be polymeric-like, while higher temperatures result in a more inorganic, cross-linked network with greater hardness. researchgate.net Data from such experiments can be used to train a predictive model. An engineer could then use this model to determine the precise substrate temperature required to achieve a film with a specific hardness or refractive index, without having to run multiple experiments.
The ultimate goal is to create a "digital twin" of the deposition process, allowing for virtual experiments to design and refine processes for specific applications, whether for protective coatings or for advanced microelectronics. gelest.com
Conceptual Table: Predictive Model Inputs and Outputs for a BDMADMS-based Deposition Process
| Input Parameter | Typical Range | Predicted Output | Target Value/Range |
|---|---|---|---|
| Substrate Temperature | 30 - 400 °C | Hardness | 18 - 22 GPa |
| Substrate Temperature | 30 - 400 °C | Optical Bandgap | 2.0 - 5.1 eV |
| Precursor Pulse Time | 0.1 - 2.0 s | Growth per Cycle | ~0.1 Å |
Advanced Analytical and Spectroscopic Characterization of Bis Dimethylamino Dimethylsilane and Derived Materials
The comprehensive characterization of bis(dimethylamino)dimethylsilane and the materials derived from it, such as thin films, relies on a suite of advanced analytical techniques. These methods provide critical information on chemical bonding, elemental composition, molecular structure, and morphology, which are essential for understanding material properties and optimizing synthesis processes.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Next-Generation Aminosilane (B1250345) Precursors
The demand for advanced materials in sectors like electronics and coatings has spurred research into novel aminosilane precursors with tailored properties. Traditional synthesis routes for aminosilanes often involve the reaction of amines with halosilanes, an approach that can be inefficient and generates significant ammonium (B1175870) salt waste. lanl.govelsevierpure.com
A key emerging trend is the development of more sustainable and efficient synthesis methods. Manganese-catalyzed dehydrocoupling of amines with silane (B1218182) (SiH₄) at ambient temperatures represents a significant advancement. lanl.govelsevierpure.com This halogen-free method not only avoids the production of salt byproducts but also offers a direct pathway to creating commercial aminosilane monomers and even complex polycarbosilazanes. lanl.govelsevierpure.com The mechanism involves the addition of an amine to a manganese hydride catalyst, followed by the elimination of hydrogen gas and subsequent reaction with SiH₄ to regenerate the catalyst and form the Si-N bond. lanl.govelsevierpure.com
Another area of focus is the computational design of precursors for specific applications, such as atomic layer deposition (ALD). rsc.orgresearchgate.net First-principles studies and density functional theory (DFT) calculations are being used to predict the reaction energetics of different aminosilane precursors on various surfaces. rsc.orgresearchgate.netacs.org By analyzing factors like adsorption energies and reaction barriers, researchers can identify candidates with optimal properties for low-temperature, high-deposition-rate processes, guiding the synthesis of next-generation precursors beyond BDMADMS. rsc.orgresearchgate.netacs.org
| Synthesis Approach | Description | Advantages | Research Focus |
| Catalytic Dehydrocoupling | Manganese-catalyzed reaction of amines and silane (SiH₄). lanl.govelsevierpure.com | Halogen-free, no salt byproduct, ambient temperature process. lanl.govelsevierpure.com | Synthesis of monomers and polymers (polycarbosilazanes). lanl.govelsevierpure.com |
| Organolithium Route | Reaction of an amine with an organolithium reagent to form a lithium salt, followed by reaction with a chlorosilane. google.com | Provides a pathway to specific aminosilanes like bis(diethylamino)silane. google.com | High-yield synthesis for industrial production. google.com |
| Computational Design | Use of first-principles and DFT calculations to model precursor reactivity. rsc.orgresearchgate.netacs.org | Predicts performance (e.g., ALD window), enabling targeted synthesis. rsc.orgresearchgate.net | Designing precursors with optimal ligand size and structure for specific applications. rsc.orgacs.org |
Advanced Strategies for Area-Selective Material Deposition
Area-selective deposition (ASD) is a revolutionary bottom-up fabrication technique essential for manufacturing next-generation semiconductor devices. acs.orgaip.org In this field, BDMADMS has emerged as a key small molecule inhibitor (SMI) for area-selective atomic layer deposition (AS-ALD). researchgate.netacs.orgkorea.ac.kr The strategy involves using the inhibitor to "deactivate" or "block" deposition on certain parts of a patterned substrate (the non-growth area) while allowing deposition to proceed on the desired areas (the growth area). acs.orgresearchgate.net
Research has shown that aminosilanes like BDMADMS can selectively adsorb onto silicon dioxide (SiO₂) surfaces but not on hydrogen-terminated silicon (H-Si) or other surfaces like titanium nitride (TiN). aip.orgresearchgate.netacs.org The BDMADMS molecule reacts with the surface hydroxyl (-OH) groups on the SiO₂, replacing them with inactive methyl groups. acs.orgresearchgate.net This functionalized surface then acts as a barrier, physically and chemically blocking the subsequent ALD precursors from reacting. researchgate.netaip.org
This inhibition has been proven effective for the ALD of various materials, including ruthenium (Ru), platinum (Pt), aluminum oxide (Al₂O₃), and hafnium oxide (HfO₂). researchgate.netacs.org However, the effectiveness can vary; for instance, better inhibition is often observed for noble metals like Ru and Pt compared to more reactive metal oxide precursors like trimethylaluminum (B3029685) (TMA). acs.orgresearchgate.net Current research focuses on understanding the mechanisms of selectivity loss, which can occur after numerous ALD cycles, and developing strategies to enhance the robustness of the inhibitor layer, such as by re-dosing the inhibitor during the deposition process. aip.org
| Strategy | Mechanism | Target Application | Key Findings |
| Inhibition via Surface Deactivation | BDMADMS selectively reacts with -OH groups on SiO₂ surfaces, forming a barrier layer. acs.orgresearchgate.net | Patterning in 3D nanostructures for advanced electronic devices. acs.orgkorea.ac.kr | Better inhibition for ALD of Ru and Pt than for Al₂O₃ and HfO₂. researchgate.netacs.org |
| Comparative Inhibitor Studies | Comparing the performance of BDMADMS with other SMIs like (N,N-dimethylamino)trimethylsilane (DMATMS). researchgate.netacs.orgkorea.ac.kr | Optimizing selectivity for different material systems. aip.org | The choice of inhibitor and its reaction saturation affect the density of the blocking layer and overall selectivity. researchgate.net |
| Understanding Growth Initiation | Investigating how ALD precursors eventually begin to deposit on the inhibited surface, leading to a loss of selectivity. aip.org | Developing more robust and long-lasting AS-ALD processes. aip.org | Repeated exposure to growth precursors can open higher energy reaction pathways, requiring inhibitors that also provide steric hindrance. aip.org |
Integration of Bis(dimethylamino)dimethylsilane in Novel Catalytic Systems
The reactive Si-N bond in N-silylamines, including BDMADMS, presents significant potential for their use in novel catalytic systems. rsc.org While research on BDMADMS itself as a primary catalyst is still nascent, the broader class of N-silylamines is recognized for its distinct electronic properties that can lead to complementary reactivity compared to their non-silylated counterparts. rsc.org These compounds can serve as substrates in various catalytic C-N and C-C bond-forming reactions, with the silyl (B83357) group acting as a protecting group that can be easily removed by hydrolysis upon reaction completion. rsc.org
Emerging research in organocatalysis is exploring new designs to unlock complex chemical transformations. depositolegale.itdepositolegale.it One promising direction is the immobilization of functional molecules onto solid supports, which can trigger or enhance catalytic activity through synergistic effects between the molecule and the support surface. nih.gov For example, silica-immobilized cyclic carbonates have been shown to catalyze hydrosilylation reactions through a concerted activation of the silane and an aldehyde by the carbonate and surface silanols, respectively. nih.gov This points to a potential strategy where BDMADMS or its derivatives could be tethered to a support like silica (B1680970) to create novel, heterogeneous catalysts.
Furthermore, the development of advanced catalysts for processes like hydrosilylation cross-linking and C-N cross-coupling increasingly involves sophisticated ligands. rsc.orgmdpi.com The amine functionalities in BDMADMS could serve as a synthetic handle to incorporate the dimethylaminodimethylsilyl moiety into more complex ligand structures, potentially tuning the electronic and steric properties of metal-based catalysts.
Development of High-Performance Functional Coatings and Surface Treatments
This compound is a versatile reagent for creating high-performance functional coatings and surface treatments. chemimpex.com Its ability to react with surface hydroxyl groups makes it an effective agent for modifying surfaces to alter their properties, such as rendering them hydrophobic (water-repellent). chemimpex.comgelest.com Such hydrophobic coatings are valuable for protecting surfaces from moisture, and because they remain permeable to water vapor, they allow substrates to "breathe," which can reduce deterioration at the coating interface. gelest.com
Aminosilanes, in general, are widely used as coupling agents to improve the adhesion between organic materials (like polymers and paints) and inorganic substrates (like glass and metals). chemimpex.comhengdasilane.com BDMADMS serves as a key intermediate and building block in the synthesis of silicone polymers that are used to formulate durable and flexible sealants, adhesives, and coatings for the automotive, aerospace, and electronics industries. chemimpex.comdtic.mil
Current research is also exploring aminosilane-based primers to enhance the adhesion of specialized coatings, such as silicone resin thermal protection systems. mdpi.com Studies show that the number and type of amino groups in the silane formulation can impact the cross-linked network structure and the rate of curing, which in turn affects the final adhesion performance. mdpi.com The development of multi-component coating systems, where an aminosilane might be combined with an epoxy-functional silane, can produce highly crosslinked polymeric coatings with an unusual and desirable combination of properties, such as excellent scratch resistance and tintability. google.com
| Application | Function of BDMADMS | Resulting Property | Industry |
| Surface Modification | Reacts with surface -OH groups to create a non-polar interphase. gelest.com | Hydrophobicity, water repellency. chemimpex.comgelest.com | Electronics, Construction |
| Adhesion Promotion | Acts as a coupling agent or primer. hengdasilane.commdpi.com | Enhanced bonding between organic coatings and inorganic substrates. chemimpex.commdpi.com | Adhesives, Paints, Composites |
| Polymer Synthesis | Serves as a precursor for silicone polymers. chemimpex.comdtic.mil | Flexible, durable, and thermally stable materials. chemimpex.com | Aerospace, Automotive, Sealants |
| Electronic Film Deposition | Used as a precursor in chemical vapor deposition (CVD) and ALD. fishersci.comalfachemic.com | Deposition of silicon nitride (SiNₓ) or silicon carbonitride (SiNₓCᵧ) dielectric films. alfachemic.com | Semiconductor Manufacturing |
Expansion into Bio-Interfacing and Nanomedicine Applications
The application of silane chemistry is expanding into the biomedical field, and compounds like BDMADMS are finding roles at the interface of materials and biology. nih.gov A notable application is the silanization of microelectrodes used for sensitive biological measurements. fishersci.comsigmaaldrich.com By functionalizing the surface of pH-sensitive microelectrodes, BDMADMS helps in procedures to measure membrane potentials in cells like oocytes, which is critical for research in areas like characterizing ion transporters. fishersci.comalfachemic.com
While direct use of BDMADMS in therapeutic nanomedicine is an emerging area, its utility in functionalizing nanoparticles provides a clear path for future development. chemimpex.comfrontiersin.org The functionalization of nanoparticles is a key step in creating nanomedicines for applications like drug delivery and diagnostics. chemimpex.comfrontiersin.org By modifying the surface of nanoparticles, BDMADMS can potentially enhance their stability and reactivity. chemimpex.com
Broader research into aminosilanes for biomedical applications provides a strong precedent. Silane coatings are being developed to improve the biocompatibility and corrosion resistance of metallic implants. nih.govrsc.org These coatings can create bioactive surfaces that promote favorable interactions with bone cells and support tissue integration. nih.govresearchgate.net Although much of this work has focused on other aminosilanes like (3-aminopropyl)triethoxysilane (APTES), the fundamental principles of surface functionalization are transferable. nih.gov Future research may focus on designing BDMADMS-derived coatings or nanoparticles for specific bio-interfacing tasks, leveraging its reactivity to create stable, functional surfaces for biosensors, medical devices, and targeted drug delivery systems. google.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for assessing the purity and structural integrity of bis(dimethylamino)dimethylsilane in synthetic workflows?
- Methodological Answer : Gas chromatography (GC) with ≥95.0% purity thresholds is routinely used for quality control . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δ 0.08 ppm for Si–CH₃ and δ 2.38 ppm for N–CH₃ in deuterated acetonitrile) and refractive index measurements (n²⁰/D 1.417–1.418) provide structural validation . Density (0.809 g/mL at 25°C) and boiling/melting points (128–129°C and −98°C, respectively) are critical for solvent compatibility and reaction setup .
Q. How is this compound utilized in polymer synthesis, and what reaction conditions optimize yield?
- Methodological Answer : In silphenylene-siloxane polymer synthesis, this compound acts as a crosslinking agent under nitrogen atmosphere and reflux conditions (95–105°C in toluene). Precise stoichiometric addition (e.g., 92.5 mol% over 46 hours) minimizes side reactions, achieving ~80% yields. Post-reaction precipitation in methanol and vacuum drying ensure product stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to flammability (Flash Point: −7°C) and corrosivity (Skin Corr. 1B classification), use closed systems under inert gas, PPE (gloves, goggles), and vapor-resistant fume hoods. Waste must be segregated and processed by certified disposal services .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino groups influence the reactivity of this compound in silylation reactions?
- Methodological Answer : The electron-donating dimethylamino groups enhance nucleophilicity at the silicon center, facilitating silylation of electron-poor substrates. However, steric hindrance from the substituents can limit access to bulky electrophiles. Computational studies (e.g., CPCM solvation models) predict pKa values in solvents like DMSO (27.9 ± 0.23), guiding reagent selection for acid-sensitive reactions .
Q. What strategies mitigate functional group incompatibility when using this compound in complex syntheses (e.g., carboxylated dye intermediates)?
- Methodological Answer : Direct conversion routes via metal-halogen exchange (e.g., dibromide to bis(aryl Grignard)) bypass traditional silylation limitations. For example, reacting bis(5-dimethylamino-2-bromophenyl)dimethylsilane with anhydrides avoids competing side reactions, enabling efficient carboxyl group installation in SiR650 dyes .
Q. How can discrepancies in reported physical properties (e.g., refractive index or boiling point) be resolved during experimental replication?
- Methodological Answer : Variations in refractive index (n²⁰/D 1.417 vs. 1.418) may arise from trace impurities or measurement calibration. Cross-referencing multiple sources (e.g., Lange’s Handbook and experimental protocols ) and validating batch-specific GC data ensures reproducibility. Independent verification via differential scanning calorimetry (DSC) can clarify phase transitions .
Q. What mechanistic insights explain the stability of this compound under plasma-enhanced chemical vapor deposition (PECVD) conditions?
- Methodological Answer : In PECVD, the Si–N bond’s lability allows controlled fragmentation, forming Si–C–N networks. FTIR studies of plasma-deposited films reveal Si–O–Si crosslinking when co-fed with oxygen, while inert atmospheres favor Si–C retention. Optimizing RF power and precursor flow rates balances film adhesion and hydrophobicity .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting data on the hydrolytic stability of this compound in aqueous vs. non-aqueous media?
- Methodological Answer : Hydrolysis kinetics vary with solvent polarity: in water, rapid Si–N cleavage occurs (pKa ~34.0 ), whereas aprotic solvents (e.g., THF) delay degradation. Contrasting stability reports may reflect trace moisture in "anhydrous" setups. Karl Fischer titration of solvents and in-situ FTIR monitoring clarify hydrolysis pathways .
Q. What analytical approaches validate the role of this compound in electrophysiology applications (e.g., proton transport studies)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
